1-Ethylphenoxathiin 10,10-dioxide
Overview
Description
BW-1370U87 is a chemically novel, reversible, and selective inhibitor of monoamine oxidase A (MAO-A). It has been studied for its potential as a new antidepressant drug due to its ability to elevate neurotransmitter amines in the brain, which are associated with mood regulation .
Preparation Methods
The synthesis of BW-1370U87 involves the preparation of 1-ethylphenoxathiin-10,10-dioxide. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with phenoxathiin.
Ethylation: The phenoxathiin is ethylated at the C1 position to form 1-ethylphenoxathiin.
Oxidation: The 1-ethylphenoxathiin is then oxidized to form 1-ethylphenoxathiin-10,10-dioxide.
Chemical Reactions Analysis
BW-1370U87 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: BW-1370U87 can be reduced under specific conditions to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethyl group.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major products formed from these reactions include sidechain-oxidized metabolites with various substituents such as -CHOH.CH3, -CH2.CH2OH, -CHOH.CH2OH, and -CH2.COOH .
Scientific Research Applications
BW-1370U87 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of monoamine oxidase A.
Biology: The compound is used to investigate the role of monoamine oxidase A in neurotransmitter regulation.
Medicine: BW-1370U87 is studied for its potential as an antidepressant drug.
Industry: The compound is used in the development of new therapeutic agents targeting monoamine oxidase A.
Mechanism of Action
BW-1370U87 exerts its effects by selectively inhibiting monoamine oxidase A. This inhibition prevents the breakdown of neurotransmitters such as norepinephrine, dopamine, and serotonin, leading to increased levels of these neurotransmitters in the brain. The elevated levels of neurotransmitters are associated with improved mood and reduced symptoms of depression .
Comparison with Similar Compounds
BW-1370U87 is unique among monoamine oxidase A inhibitors due to its lack of nitrogen in its structure. Similar compounds include:
Phenelzine: A non-selective monoamine oxidase inhibitor.
Tranylcypromine: Another non-selective monoamine oxidase inhibitor.
Moclobemide: A selective monoamine oxidase A inhibitor.
Compared to these compounds, BW-1370U87 has a competitive mechanism of action and does not significantly potentiate the blood pressure effects of tyramine, making it potentially safer for use in patients .
Properties
CAS No. |
134476-36-1 |
---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
1-ethylphenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C14H12O3S/c1-2-10-6-5-8-12-14(10)18(15,16)13-9-4-3-7-11(13)17-12/h3-9H,2H2,1H3 |
InChI Key |
HQSRQKBSOOZLHH-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |
Canonical SMILES |
CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |
Appearance |
Solid powder |
134476-36-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BW-1370U87; BW 1370U87; BW1370U87; 1370U-87; 1370U 87; 1370U87 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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